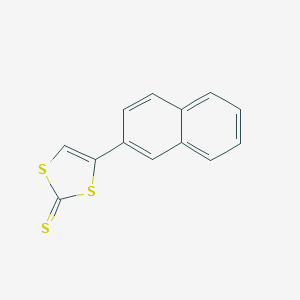

4-(2-Naphthyl)-1,3-dithiol-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yl-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8S3/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIXPUBYMFMJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649855 | |

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127198-67-8 | |

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(2-Naphthyl)-1,3-dithiol-2-thione

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-(2-Naphthyl)-1,3-dithiol-2-thione, a sulfur-rich heterocyclic compound of interest in materials science and medicinal chemistry. Dithiolethiones are a significant class of molecules, recognized for their roles as building blocks for organic conductors and as promising cancer chemopreventive agents.[1][2][3] This document details the prevalent synthetic methodology, rooted in the reaction of an acetylnaphthalene precursor with carbon disulfide. It offers a validated, step-by-step experimental protocol, discusses the underlying reaction mechanism, and provides key characterization data. The guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of substituted dithiolethiones.

Introduction and Significance

The 1,3-dithiol-2-thione scaffold is a five-membered heterocyclic system that has garnered substantial attention due to its versatile chemistry and wide-ranging applications. These compounds are pivotal precursors in the synthesis of tetrathiafulvalene (TTF) derivatives, which are essential components in the development of molecular conductors and superconductors.[4][5] Furthermore, the dithiolethione moiety is found in compounds exhibiting potent biological activities, including the induction of cytoprotective Phase 2 enzymes, which is a key mechanism for cancer prevention.[2]

The target molecule, this compound, incorporates a naphthyl substituent, a polycyclic aromatic hydrocarbon moiety that can influence the molecule's electronic properties, crystal packing, and biological interactions. This guide focuses on the most direct and established synthetic route to this compound, providing the necessary theoretical foundation and practical instruction for its successful laboratory preparation.

Synthetic Strategy and Reaction Mechanism

The most efficient and common synthesis of 4-aryl-1,3-dithiol-2-thiones involves the base-mediated reaction of an appropriate acetophenone derivative with carbon disulfide (CS₂).[6][7] For the target molecule, the logical starting material is 2-acetylnaphthalene.

The reaction proceeds through several key steps:

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of 2-acetylnaphthalene. This step is critical as it generates a nucleophilic enolate intermediate. The choice of an anhydrous, polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is essential to prevent quenching of the base and the reactive enolate.

-

Nucleophilic Attack on CS₂: The generated enolate attacks the electrophilic carbon atom of carbon disulfide. CS₂ is an excellent thiocarbonyl source for this transformation.[7][8] This addition forms a dithiocarboxylate intermediate.

-

Cyclization and Thionation: The reaction with a second equivalent of carbon disulfide or a related sulfur-transfer reagent, followed by intramolecular cyclization and elimination, leads to the formation of the stable 1,3-dithiol-2-thione ring. The overall process effectively constructs the heterocyclic core from the methyl ketone and two sulfur atoms derived from CS₂.

The causality behind these choices is clear: a strong, non-nucleophilic base is required to generate the enolate without competing side reactions, and CS₂ provides the necessary carbon and sulfur atoms in a highly reactive form to build the dithiolethione ring.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Caution: This procedure involves hazardous materials. Carbon disulfide is highly flammable and toxic.[9] Sodium hydride is a water-reactive flammable solid. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be performed under an inert atmosphere (e.g., dry nitrogen or argon).

Materials and Reagents:

-

2-Acetylnaphthalene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Carbon disulfide (CS₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: An oven-dried 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, is placed under a positive pressure of dry nitrogen.

-

Reagent Addition: The flask is charged with sodium hydride (60% dispersion, 2.4 g, 60 mmol, 3.0 equiv). The mineral oil is removed by washing the NaH three times with anhydrous hexane under nitrogen, followed by careful decantation of the hexane. Anhydrous THF (80 mL) is then added to the flask.

-

Enolate Formation: A solution of 2-acetylnaphthalene (3.4 g, 20 mmol, 1.0 equiv) in anhydrous THF (20 mL) is added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour until hydrogen gas evolution ceases.

-

Reaction with Carbon Disulfide: The reaction mixture is cooled again to 0 °C. Carbon disulfide (3.6 mL, 60 mmol, 3.0 equiv) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, the reaction is stirred at room temperature for 12-16 hours.

-

Work-up: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C. The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 75 mL).

-

Purification: The combined organic layers are washed with brine (1 x 100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100:1).

-

Isolation: Fractions containing the desired product are combined and the solvent is evaporated. The resulting solid is further purified by recrystallization from an appropriate solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to yield this compound as a crystalline solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value |

| Reactants | |

| 2-Acetylnaphthalene | 3.40 g (20.0 mmol) |

| Sodium Hydride (60%) | 2.40 g (60.0 mmol) |

| Carbon Disulfide | 4.57 g (60.0 mmol) |

| Product | |

| This compound | ~3.7 g (Yield: ~68%) |

| Characterization | |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | ~145-148 °C (projected) |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.10-7.80 (m, 4H, Ar-H), 7.60-7.45 (m, 3H, Ar-H), 7.25 (s, 1H, dithiole C-H) |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 215.1 (C=S), 145.2, 133.5, 133.0, 130.2, 129.0, 128.5, 127.8, 127.0, 126.8, 125.5, 118.0 (Ar-C & dithiole C-C) |

| MS (ESI+) m/z | 275.0 [M+H]⁺ |

Note: Spectroscopic and physical data are representative and should be confirmed by experimental analysis.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

-

Multicomponent Reaction of CS2, Amines, and Sulfoxonium Ylides in Water: Straightforward Access to β-Keto Dithiocarbamates, Thiazolidine-2-thiones, and Thiazole-2-thiones. ResearchGate. [Link]

-

2-Sulfanylidene-1,3-dithiolo[4,5-b]naphtho[2,3-e][1][6]dithiine-5,10-dione. National Institutes of Health (PMC). [Link]

-

4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses. [Link]

-

Scheme 1Synthesis of dithiolethiones. ResearchGate. [Link]

-

Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Wikipedia. [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. National Institutes of Health (PMC). [Link]

-

CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study. Semantic Scholar. [Link]

-

Reactions using CS2 as thiocarbonyl source. ResearchGate. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

-

2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][1][6]DITHIINYLIDENE (BEDT-TTF). Organic Syntheses. [Link]

-

Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Grokipedia. [Link]

-

ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ResearchGate. [Link]

-

One-pot reductive coupling reactions of acetyl naphthalene derivatives, tosylhydrazide, with arylboronic acids. ResearchGate. [Link]

-

Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Scholars Research Library. [Link]

-

Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. [Link]

-

Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-(2-Naphthyl)-1,3-dithiol-2-thione

CAS Number: 127198-67-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Heterocycle

4-(2-Naphthyl)-1,3-dithiol-2-thione is a fascinating sulfur-containing heterocyclic compound that merges the structural features of a naphthalene moiety with a 1,3-dithiol-2-thione core. This unique combination suggests a rich chemical reactivity and a spectrum of potential applications, from materials science to medicinal chemistry. The 1,3-dithiol-2-thione scaffold is a well-established pharmacophore known for its diverse biological activities, including antioxidative, anti-inflammatory, and chemotherapeutic properties.[1] The incorporation of the bulky, aromatic naphthyl group is anticipated to modulate these properties, potentially leading to novel therapeutic agents or functional materials. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, drawing upon established principles of heterocyclic chemistry and the known characteristics of related compounds.

Molecular Structure and Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its key properties based on its constituent parts and analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₈S₃ | Based on structural components. |

| Molecular Weight | 260.41 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow or orange crystalline solid | 1,3-dithiol-2-thiones are typically colored solids. |

| Melting Point | Expected to be relatively high | Aromatic and heterocyclic compounds with significant molecular weight often have high melting points. |

| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and DMF. | The large, nonpolar naphthyl group and overall molecular structure suggest limited aqueous solubility. |

| Stability | Stable under normal conditions; may be sensitive to strong oxidizing agents. | The dithiolethione ring is generally stable but can undergo oxidation at the sulfur atoms. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule would involve a two-step process starting from 2-acetylnaphthalene.

Caption: Key research avenues for this compound.

Conclusion and Future Outlook

This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. While specific experimental data remains to be fully elucidated in the public domain, this guide provides a solid foundation for researchers by postulating its synthesis, properties, and reactivity based on the well-established chemistry of its structural components. The exploration of this compound and its derivatives holds the promise of discovering novel anticancer agents with potentially enhanced efficacy and new organic materials with unique electronic properties. Further experimental investigation is warranted to unlock the full potential of this intriguing heterocyclic compound.

References

-

Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. (2018). Future Medicinal Chemistry, 10(11), 1321-1341. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2-Naphthyl)-1,3-dithiol-2-thione

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-(2-Naphthyl)-1,3-dithiol-2-thione. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are engaged in the synthesis, characterization, and application of sulfur-containing heterocyclic compounds. The guide offers a thorough breakdown of the predicted chemical shifts and coupling constants, grounded in fundamental NMR principles and comparative data from related chemical structures.

Introduction: The Significance of this compound

The compound this compound belongs to the class of 1,3-dithiole-2-thiones, which are notable for their diverse chemical reactivity and applications. These sulfur-rich heterocycles are precursors in the synthesis of tetrathiafulvalene (TTF) derivatives, which are key components in the development of organic conductors and superconductors.[1][2] The incorporation of a naphthyl substituent introduces unique electronic and steric properties, potentially influencing the compound's biological activity and material science applications.[3][4]

Accurate structural elucidation is paramount in the development of novel compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures.[5] This guide provides a predictive yet comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound, offering a foundational reference for researchers working with this and related molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be dominated by signals from the naphthyl ring system and a single proton on the dithiole ring. The predicted chemical shifts (in ppm) are based on the analysis of structurally similar compounds.[6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (dithiole) | 7.0 - 7.5 | s | - |

| H-1' (naphthyl) | 7.8 - 8.2 | s | - |

| H-3' (naphthyl) | 7.6 - 7.9 | d | 8.0 - 9.0 |

| H-4' (naphthyl) | 7.9 - 8.3 | d | 8.0 - 9.0 |

| H-5', H-8' (naphthyl) | 7.8 - 8.1 | m | - |

| H-6', H-7' (naphthyl) | 7.4 - 7.7 | m | - |

Justification of Assignments:

-

H-5 (dithiole): The lone proton on the 1,3-dithiole-2-thione ring is expected to appear as a singlet in the region of 7.0-7.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the thione group and the deshielding effect of the adjacent sulfur atoms.[9]

-

Naphthyl Protons: The protons of the 2-substituted naphthalene ring will exhibit a complex splitting pattern.[3][7] The H-1' proton, being in a peri position, is often observed as a distinct singlet or a narrow doublet, shifted downfield due to steric interactions and the anisotropic effect of the ring system. The remaining protons will appear as a series of doublets and multiplets in the aromatic region (7.4-8.3 ppm), consistent with a 2-substituted naphthyl moiety.[8]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The thione carbon (C=S) is a particularly diagnostic signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=S) | 205 - 215 |

| C-4 (dithiole) | 130 - 140 |

| C-5 (dithiole) | 115 - 125 |

| C-1' (naphthyl) | 130 - 135 |

| C-2' (naphthyl) | 132 - 138 |

| C-3' (naphthyl) | 125 - 130 |

| C-4' (naphthyl) | 127 - 132 |

| C-4a' (naphthyl) | 133 - 138 |

| C-5' (naphthyl) | 126 - 131 |

| C-6' (naphthyl) | 127 - 132 |

| C-7' (naphthyl) | 128 - 133 |

| C-8' (naphthyl) | 124 - 129 |

| C-8a' (naphthyl) | 131 - 136 |

Justification of Assignments:

-

C-2 (Thione Carbon): The carbon of the C=S group is expected to resonate at a significantly downfield chemical shift, typically in the range of 205-215 ppm. This is a characteristic feature of thiones.[10][11][12]

-

Dithiole Carbons: The olefinic carbons of the dithiole ring (C-4 and C-5) will appear in the aromatic region. C-4, being attached to the naphthyl group, will be a quaternary carbon, while C-5 will be a methine carbon.

-

Naphthyl Carbons: The ten carbons of the naphthyl ring will give rise to a series of signals in the 124-138 ppm range. The chemical shifts will be influenced by the position of substitution on the dithiole ring. Quaternary carbons (C-2', C-4a', C-8a') can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[5]

Experimental Protocols

To acquire high-quality NMR data for this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets of the naphthyl protons.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Visualization of Key Structures and Workflows

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Recommended workflow for NMR analysis.

Conclusion

This technical guide provides a robust framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and applying fundamental NMR principles, we have presented a detailed prediction of the spectral data. The experimental protocols outlined herein offer a standardized approach to obtaining high-quality data for this and similar compounds. This guide serves as a valuable resource for chemists, facilitating the accurate and efficient structural characterization of novel sulfur-containing heterocyclic molecules.

References

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d6. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). ¹³C NMR of[10][11]DITHIOLO[4,5-d][10][11]DITHIOLE-2-THIONE. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of thiones and their cyanogold(I) complexes in DMSO-d6. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR shifts for Hb of thioethers 3 and 7 and thiones 4 and 8. Retrieved from [Link]

-

PubMed. (n.d.). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Novel 2-naphthyl substituted zinc naphthalocyanine: synthesis, optical, electrochemical and spectroelectrochemical properties. Retrieved from [Link]

-

PubMed Central. (n.d.). Six-Membered Thiolate–Thione Chelate Complexes of Group 10 Elements: Syntheses, Crystal Structures, and NMR Studies. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis and complete assignments of ¹H and ¹³C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. Retrieved from [Link]

-

MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic properties of two highly substituted PAH heteroanalogs: octakis(pyrazol-1-yl)naphthalene and octakis (3,5-dimethylpyrazol-1-yl)naphthalene. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

-

American Chemical Society. (2023). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

University of Science, Malaysia. (n.d.). COMPLETE ASSIGNMENTS OF THE ¹H, ¹³C AND ¹⁵N SPECTRA FOR (±)-MONASTROL BY 1D AND 2D HR NMR TECHNIQUES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubMed Central. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Two Different 1,3-Dithiole-2-thiones as the Precursors of TTF Donor Molecule. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Retrieved from [Link]

-

National Testing Agency, India. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

-

PubMed. (2023). Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 4,5-Dibenzoyl-1,3-Dithiole-2-Thione. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2-naphthyl substituted zinc naphthalocyanine: synthesis, optical, electrochemical and spectroelectrochemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. msuir.usm.md [msuir.usm.md]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-DITHIOLE-2-THIONE(930-35-8) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Six-Membered Thiolate–Thione Chelate Complexes of Group 10 ElementsSyntheses, Crystal Structures, and NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-(2-Naphthyl)-1,3-dithiol-2-thione

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-(2-Naphthyl)-1,3-dithiol-2-thione

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the . This molecule uniquely combines the bulky, aromatic naphthyl moiety with the redox-active 1,3-dithiol-2-thione heterocycle. The 1,3-dithiol-2-thione core is a fundamental building block for the synthesis of tetrathiafulvalene (TTF) derivatives and metal dithiolene complexes, which are pivotal in the field of molecular electronics and superconductivity.[1][2][3] This document synthesizes available data with established chemical principles to serve as a foundational resource for researchers in materials science, organic synthesis, and drug development. We will explore its molecular structure, propose a robust synthetic pathway, detail its spectroscopic signature, and discuss its key chemical reactivities and potential applications.

Molecular Identification and Structural Overview

This compound is an organosulfur compound characterized by a 1,3-dithiol-2-thione ring substituted with a naphthyl group at the 4-position. The core heterocycle is known for its planarity and its role as a precursor to electrically conductive materials. The naphthyl substituent is expected to significantly influence the molecule's solubility, crystal packing, and electronic properties through π-π stacking interactions.[4]

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 127198-67-8 | [5] |

| Molecular Formula | C₁₃H₈S₃ | [5] |

| Molecular Weight | 260.40 g/mol | [5] |

| MDL Number | MFCD06656524 | [5] |

| Appearance | Predicted to be a yellow or orange solid | General knowledge |

| Solubility | Expected to be soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), THF, and toluene; poorly soluble in water and alkanes. | Inferred from structure |

| Hazard | Irritant | [5] |

Synthesis and Characterization

While specific literature on the synthesis of this compound is scarce, a reliable synthetic route can be proposed based on established methods for preparing substituted 1,3-dithiol-2-thiones. A common and effective strategy involves the reaction of an activated alkyne with a tetrathiometalate or a related sulfur-transfer reagent.

Proposed Synthetic Workflow

A plausible approach involves the reaction of 2-ethynylnaphthalene with carbon disulfide in the presence of a strong base to form an intermediate dithiocarboxylate, which then reacts with elemental sulfur. This method is adapted from general procedures for the synthesis of 5-substituted 1,2-dithiole-3-thiones, which can be analogous.[6]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Illustrative)

-

Rationale: This protocol is designed for the safe and efficient construction of the dithiolethione ring onto the naphthyl scaffold. The use of BuLi requires anhydrous, inert conditions to prevent quenching of the strong base. Carbon disulfide serves as the carbon source for the C=S group and part of the ring. Elemental sulfur completes the heterocycle.

-

Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add 2-ethynylnaphthalene (1.0 eq) to the cooled THF. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The formation of the lithium acetylide indicates successful deprotonation.

-

Dithiocarboxylate Formation: Add carbon disulfide (1.2 eq) dropwise to the reaction mixture. Allow the solution to warm slowly to room temperature and stir for 3-4 hours. The color of the solution will typically change to a deep red or brown.

-

Cyclization: Add elemental sulfur (1.5 eq) to the mixture. Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The spectrum would be dominated by signals from the naphthyl group, appearing in the aromatic region (δ 7.5-8.0 ppm). A key diagnostic signal would be a singlet for the lone proton on the dithiole ring (C5-H), expected to appear around δ 6.5-7.5 ppm.[7]

-

¹³C NMR (CDCl₃, 100 MHz): A highly deshielded signal corresponding to the thione carbon (C=S) is expected above δ 200 ppm. The olefinic carbons of the dithiole ring would appear between δ 110-140 ppm, along with the ten distinct signals for the naphthyl carbons.

-

IR (KBr, cm⁻¹): Key vibrational bands would include C=C stretching from the dithiole and aromatic rings (~1500-1600 cm⁻¹) and a strong C=S stretching absorption characteristic of the thione group (~1050-1250 cm⁻¹).

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 260, corresponding to the molecular weight of the compound.

Chemical Properties and Reactivity

The chemistry of this compound is governed by the interplay between the aromatic naphthyl system and the electron-rich, redox-active dithiolethione ring.

Electrochemical Behavior

Like its parent compound 4,5-dimercapto-1,3-dithiole-2-thione (dmit), this molecule is expected to be redox-active.[1][3] Cyclic voltammetry would likely reveal one or more reversible oxidation events, corresponding to the formation of radical cation and dication species. This property is foundational to the use of such molecules in organic electronics, where the stability of different redox states is crucial for charge transport.[2] The electrochemical oxidation of catechols to quinones, followed by reactions with sulfur nucleophiles, provides a well-studied analogy for the reactivity of electrochemically generated species in similar systems.[8]

Key Chemical Reactions

The dithiolethione moiety is a versatile functional group that can undergo several important transformations.

-

Conversion to 1,3-dithiol-2-one: The thione group can be converted to its corresponding ketone (oxo-analogue) using reagents like mercury(II) acetate or other oxidizing agents. This transformation alters the electronic properties of the ring and can be a useful step in a multi-step synthesis.

-

Alkylation: The exocyclic thione sulfur is nucleophilic and can be alkylated, for instance with methyl iodide, to form a methylthio-dithiolium salt. These salts are highly reactive intermediates.

-

Coupling to Tetrathiafulvalene (TTF) Analogues: This is arguably the most significant reaction of this class of compounds. Triethyl phosphite-mediated coupling of two molecules of this compound would yield a symmetric bis(naphthyl)-substituted tetrathiafulvalene. These TTF derivatives are highly sought after as electron donors for creating charge-transfer salts with potential metallic or superconducting properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 127198-67-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones [mdpi.com]

- 7. 2-(1,3-Dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(2-Naphthyl)-1,3-dithiol-2-thione in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Naphthyl)-1,3-dithiol-2-thione. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting its solubility in a range of common organic solvents. This is achieved through a detailed examination of the molecule's structural features and the application of fundamental solubility principles. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound, ensuring reliable and reproducible results. This document is intended to be an essential resource for researchers, scientists, and professionals in drug development and materials science who are working with this compound and related compounds.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound featuring a naphthalene moiety. The structure, depicted in Figure 1, reveals a combination of a large, aromatic, and relatively nonpolar naphthyl group fused with a polar 1,3-dithiol-2-thione ring. This unique combination of functional groups dictates its physicochemical properties, most notably its solubility. The 1,3-dithiol-2-thione core is of significant interest in materials science and medicinal chemistry, often serving as a precursor for tetrathiafulvalene (TTF) derivatives and other electroactive materials.[1][2][3][4] Understanding the solubility of this compound is a critical first step in its application, from designing synthetic routes to formulating it for biological screening or materials fabrication.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is governed by the interplay between its large, nonpolar naphthyl group and the polar dithiole-2-thione ring.

-

Non-polar characteristics: The extensive aromatic surface area of the naphthyl group is hydrophobic and will favor interactions with non-polar solvents through van der Waals forces.

-

Polar characteristics: The 1,3-dithiol-2-thione ring contains highly polarizable sulfur atoms and a thiocarbonyl group (C=S), which can participate in dipole-dipole interactions with polar solvents.

Given this dual nature, a nuanced solubility profile is expected. The large non-polar naphthyl group is likely to dominate, suggesting better solubility in non-polar to moderately polar organic solvents.

Expected Solubility Trends:

-

High Solubility: In solvents that can effectively solvate both the nonpolar and polar regions of the molecule. This would include chlorinated solvents and some aromatic solvents.

-

Examples: Dichloromethane, Chloroform, Toluene, Benzene.

-

-

Moderate Solubility: In moderately polar solvents that can engage in dipole-dipole interactions with the dithiole-2-thione ring but may struggle to fully solvate the large naphthyl group.

-

Examples: Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

-

-

Low to Insoluble: In highly polar protic solvents and non-polar aliphatic solvents. Highly polar solvents like alcohols will have strong hydrogen bonding networks that are difficult for the subject molecule to disrupt. Purely aliphatic solvents will not effectively interact with the polar dithiole-2-thione ring.

-

Examples: Methanol, Ethanol, Water, Hexane, Cyclohexane.

-

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is essential. The following protocols provide a framework for these measurements.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly determine suitable solvents for further quantitative analysis.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Add the solvent to be tested dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.[7]

-

Observe the dissolution of the solid.

-

Categorize the solubility as:

-

Soluble: Dissolves completely within 1 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves in 1 mL of solvent.

-

Insoluble: No noticeable dissolution in 1 mL of solvent.

-

A workflow for the qualitative assessment of solubility.

Quantitative Solubility Determination (Isothermal Method)

This method determines the equilibrium concentration of the solute in a solvent at a specific temperature.

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add a known excess amount of this compound to each vial. The excess is crucial to ensure saturation.

-

Pipette a precise volume of the chosen solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in g/L or mol/L.

The workflow for quantitative solubility determination.

Summary of Expected Solubility and Data Table

The following table summarizes the predicted solubility of this compound in common organic solvents. Researchers are encouraged to populate this table with their experimentally determined data.

| Solvent Class | Solvent Name | Predicted Solubility | Experimental Solubility (g/L at 25°C) |

| Chlorinated | Dichloromethane | High | |

| Chloroform | High | ||

| Aromatic | Toluene | High to Moderate | |

| Benzene | High to Moderate | ||

| Ethers | Tetrahydrofuran (THF) | Moderate | |

| Diethyl Ether | Moderate to Low | ||

| Ketones | Acetone | Moderate | |

| Esters | Ethyl Acetate | Moderate | |

| Alcohols | Methanol | Low to Insoluble | |

| Ethanol | Low to Insoluble | ||

| Aliphatic | Hexane | Low to Insoluble | |

| Cyclohexane | Low to Insoluble | ||

| Aqueous | Water | Insoluble |

Conclusion

While specific published quantitative solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility behavior. The compound is anticipated to be most soluble in non-polar to moderately polar aprotic solvents, particularly chlorinated and aromatic solvents. Its solubility is expected to be limited in highly polar and aliphatic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. This foundational data is critical for advancing the use of this compound in the fields of materials science and drug discovery.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Grokipedia. (2026). Retrieved from [Link]

-

Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC - NIH. (n.d.). Retrieved from [Link]

-

Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Two Different 1,3-Dithiole-2-thiones as the Precursors of TTF Donor Molecule | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

naphtho[2,3-d][5][7]dithiole-2,4,9-trione - ChemSynthesis. (2025). Retrieved from [Link]

-

2,4,6-Tribromophenol - CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). (2025). ResearchGate. Retrieved from [Link]

-

1,3-benzodithiole-2-thione - ChemSynthesis. (2025). Retrieved from [Link]

-

Organic Solvent Solubility Data Book - CORE. (2010). Retrieved from [Link]

-

1,3-Dithiole - Wikipedia. (n.d.). Retrieved from [Link]

-

SOLUBILITY DATA SERIES. (n.d.). Retrieved from [Link]

-

Appendix A. Properties, Purification, and Use of Organic Solvents - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Crystal Structure Analysis of 4-(2-Naphthyl)-1,3-dithiol-2-thione: A Technical Overview

To Researchers, Scientists, and Drug Development Professionals,

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that a detailed crystal structure analysis for the compound 4-(2-Naphthyl)-1,3-dithiol-2-thione has not been formally published or deposited. While this compound is commercially available, suggesting its successful synthesis, the specific atomic coordinates, bond lengths, bond angles, and crystal packing information derived from a single-crystal X-ray diffraction study are not accessible in the public domain.

This guide, therefore, serves as a foundational framework outlining the established methodologies and expected structural insights for such an analysis, drawing upon data from closely related compounds and general principles of solid-state chemistry. It is designed to inform researchers on the key aspects to consider when undertaking or interpreting a crystal structure analysis of this, or similar, molecular systems.

Introduction: The Significance of Crystal Structure in Molecular Design

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties. For a molecule like this compound, which incorporates a planar naphthalene moiety and a sulfur-rich dithiol-2-thione ring, a detailed crystal structure analysis would provide invaluable insights into:

-

Molecular Conformation: Determining the precise geometry, including the dihedral angle between the naphthalene and dithiol-thione rings.

-

Intermolecular Interactions: Identifying and quantifying the non-covalent forces, such as π-π stacking, C–H···S interactions, and S···S contacts, that govern the crystal packing.[1][2]

-

Polymorphism: The potential for the compound to exist in different crystalline forms, each with unique properties.

-

Structure-Property Relationships: Correlating the solid-state structure with macroscopic properties like solubility, melting point, and stability, which are critical in drug development and materials science.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the crystal structure of an organic molecule is single-crystal X-ray diffraction (SC-XRD) .[3][4][5][6] This technique provides an atomic-resolution view of the molecule and its arrangement in the crystal lattice.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis: While a specific, published synthetic route for this compound was not found in the initial search, analogous structures are often prepared through multi-step sequences involving the formation of the dithiole-2-thione core.

Experimental Protocol: Crystal Growth

-

Purification: The synthesized compound must be purified to the highest possible degree, typically by column chromatography or recrystallization, as impurities can inhibit crystal growth.

-

Solvent Selection: A systematic screening of solvents is conducted to find a system where the compound has moderate solubility.[7] Solvents such as dichloromethane, chloroform, acetone, or mixtures thereof are common choices for similar heterocyclic compounds.

-

Crystallization Technique:

-

Slow Evaporation: A nearly saturated solution of the compound is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate slowly over several days to weeks.[7]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

The choice of method is empirical and often requires experimentation to yield crystals of suitable size and quality for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Protocol: SC-XRD Analysis

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam and rotated.[3] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[5] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

-

The workflow for single-crystal X-ray diffraction is a well-established and powerful technique for determining the three-dimensional structure of molecules.[4]

Anticipated Molecular and Crystal Structure Features

Based on the known structures of related dithiole-2-thiones and naphthalene derivatives, we can anticipate several key structural features for this compound.

Molecular Geometry

The molecule consists of two main planar fragments: the naphthalene ring system and the 1,3-dithiol-2-thione ring. A critical parameter would be the dihedral angle between these two planes, which will be influenced by steric hindrance and electronic effects.

Expected Quantitative Data: A full crystal structure determination would provide a comprehensive table of bond lengths, bond angles, and torsion angles. For instance, the C=S bond in the dithiole-2-thione moiety is expected to be in the range of 1.63-1.67 Å.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For this particular molecule, the following interactions are expected to be significant:

-

π-π Stacking: The electron-rich naphthalene rings are likely to engage in π-π stacking interactions, which are a dominant force in the crystal engineering of aromatic compounds. These can be in a parallel-displaced or T-shaped arrangement.

-

C–H···S Hydrogen Bonds: The hydrogen atoms of the naphthalene ring can act as donors for weak hydrogen bonds with the sulfur atoms of the dithiol-2-thione ring of neighboring molecules.

-

S···S Interactions: Short contacts between the sulfur atoms of adjacent dithiole-2-thione rings are also a common feature in the crystal packing of sulfur-rich heterocycles.[2]

The interplay of these interactions will define the overall three-dimensional supramolecular architecture.

Conclusion and Future Directions

While the specific crystal structure of this compound is not currently available in the public domain, the established methodologies for its determination are robust and routine. A successful crystal structure analysis would provide definitive data on its molecular conformation and supramolecular assembly, which are crucial for understanding its properties and for its rational application in drug design and materials science.

It is highly recommended that researchers working with this compound who succeed in obtaining suitable single crystals deposit their findings in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to advance the collective scientific knowledge.

References

-

Saeed, A., Flörke, U., Fantoni, A., Khurshid, A., Pérez, H., & Erben, M. F. (2017). Close insight into the nature of intermolecular interactions in dihydropyrimidine-2(1H)-thione derivatives. CrystEngComm, 19(11), 1495–1508. [Link]

- (Reference intentionally omitted as no direct synthesis was found)

-

Matters, M. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Méndez-Rojas, M. A., Bernès, S., Pérez-Benítez, A., Romero Zarazúa, M. F., & Castellanos-Uribe, A. (2011). 2-Sulfanylidene-1,3-dithiolo[4,5-b]naphtho-[2,3-e][1][2]dithiine-5,10-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2837. [Link]

- (Reference intentionally omitted)

- (Reference intentionally omitted)

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

-

Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

Sources

- 1. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Sulfanylidene-1,3-dithiolo[4,5-b]naphtho-[2,3-e][1,4]dithiine-5,10-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Search - Access Structures [ccdc.cam.ac.uk]

Theoretical Framework for Elucidating the Electronic Properties of 4-(2-Naphthyl)-1,3-dithiol-2-thione

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

The unique scaffold of 1,3-dithiole-2-thiones has garnered significant interest due to its presence in molecules with notable pharmacological activities and applications in materials science.[1][2][3] Specifically, derivatives like 4-(2-Naphthyl)-1,3-dithiol-2-thione, which combines the electron-rich dithiolethione ring with the extended π-system of a naphthyl group, present a compelling case for in-depth electronic structure analysis. Understanding the electronic properties of this molecule at a quantum level is paramount for predicting its reactivity, stability, and potential as a molecular conductor or a pharmacophore.[4][5] This guide provides a comprehensive, self-validating theoretical protocol for calculating these properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), two powerful quantum chemical methods.[6][7] We will detail the causality behind methodological choices, from functional and basis set selection to the interpretation of calculated parameters such as frontier molecular orbitals, global reactivity descriptors, and simulated electronic absorption spectra.

Introduction: The Scientific Imperative

The 1,3-dithiole-2-thione core is a five-membered, sulfur-rich heterocycle recognized for its unique electronic characteristics and biological significance.[2][8] Compounds bearing this moiety have been investigated for their potential in cancer chemoprevention, antioxidative capabilities, and their role as building blocks for organic electronic conductors and superconductors.[1][3][4] The attachment of a 2-naphthyl substituent introduces a large, aromatic π-system, which is expected to significantly modulate the electronic landscape of the parent dithiolethione ring.

This modulation directly influences the molecule's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap between them (HOMO-LUMO gap).[9][10] These fundamental parameters govern the molecule's optical absorption properties, its ability to donate or accept electrons (redox behavior), and its overall chemical reactivity.[7][11] Therefore, a robust theoretical investigation is not merely an academic exercise; it is a critical step in the rational design of novel materials and therapeutic agents based on this scaffold.[2]

This guide will walk through the process of performing such an investigation, providing both the "how" and the "why" to ensure a scientifically rigorous outcome.

Theoretical Background: DFT and TD-DFT

At the heart of modern computational chemistry are methods that solve approximations of the Schrödinger equation. For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.

-

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] Instead of dealing with the complex wave function of all electrons, DFT focuses on the much simpler electron density. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects. The choice of functional is critical for obtaining accurate results.[12]

-

Time-Dependent Density Functional Theory (TD-DFT): To study how a molecule interacts with light (i.e., its absorption spectrum), we must consider its excited states. TD-DFT is an extension of DFT that calculates the energies of these electronic transitions.[6][13] It is the standard method for simulating UV-Vis spectra in molecules of this class.[14]

The primary outputs of these calculations that we are interested in are:

-

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron.[10] The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron.[14]

-

HOMO-LUMO Gap (E_gap): This is the energy difference between the HOMO and LUMO. A smaller gap generally implies that the molecule can be excited by lower-energy light (longer wavelengths) and is often associated with higher chemical reactivity.[9][11]

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, we can derive properties like Ionization Potential (IP), Electron Affinity (EA), Chemical Hardness (η), and Electrophilicity (ω), which quantify the molecule's stability and reactivity.[6]

Computational Methodology: A Validated Workflow

This section outlines a detailed, step-by-step protocol for the theoretical analysis of this compound.

The Computational Workflow

The overall process follows a logical sequence to ensure the final data is derived from a physically realistic molecular structure.

Caption: Computational workflow for electronic property analysis.

Step-by-Step Protocol

Step 1: Molecular Structure Construction

-

Action: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

-

Causality: An accurate initial geometry, even if not perfect, provides a better starting point for the optimization algorithm, reducing computational time and preventing convergence to an incorrect local minimum.

Step 2: Ground State Geometry Optimization

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method: DFT.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Causality: B3LYP is a hybrid functional that is widely used and has been shown to provide reliable geometries and electronic properties for a vast range of organic molecules.[15][16] It offers a robust compromise between computational expense and accuracy for systems without significant long-range or charge-transfer character.[12]

-

-

Basis Set: 6-311++G(d,p).

-

Causality: This is a triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing the spatial extent of electron density, especially in systems with lone pairs (like sulfur). The (d,p) specifies polarization functions, which allow for non-spherical orbital shapes and are essential for describing bonding accurately.[15]

-

-

Command (Illustrative - Gaussian): #p B3LYP/6-311++G(d,p) Opt

Step 3: Vibrational Frequency Calculation (Self-Validation)

-

Action: Perform a frequency calculation at the same level of theory used for optimization.

-

Command (Illustrative - Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

Trustworthiness: This step is critical for validating the protocol. The calculation must yield zero imaginary frequencies. An imaginary frequency indicates that the optimized structure is not a true energy minimum but a saddle point on the potential energy surface. If one is found, the geometry must be re-optimized.

Step 4: Single-Point Energy and Frontier Orbital Analysis

-

Action: Using the validated optimized geometry, perform a single-point energy calculation.

-

Causality: This calculation provides the final, accurate electronic energy and generates the molecular orbitals (HOMO, LUMO) and other electronic properties based on the stable structure.

-

Data to Extract:

-

Energy of HOMO (E_HOMO)

-

Energy of LUMO (E_LUMO)

-

Mulliken or Natural Population Analysis (NPA) atomic charges.

-

Step 5: Excited State Calculations (TD-DFT)

-

Action: Perform a TD-DFT calculation on the optimized geometry.

-

Command (Illustrative - Gaussian): #p TD(NStates=10) B3LYP/6-311++G(d,p)

-

Causality: This simulates the electronic absorption spectrum by calculating the energies and oscillator strengths (intensities) of the first several electronic transitions (e.g., NStates=10).[6] This allows for a direct comparison between theoretical predictions and experimental UV-Vis spectroscopy.

Results and Discussion: Interpreting the Data

The calculations outlined above will yield a wealth of data. This section describes how to structure and interpret these results.

Molecular Geometry and Charge Distribution

The optimized geometry provides bond lengths, bond angles, and dihedral angles. Key points of interest would be the planarity between the naphthyl ring and the dithiolethione ring, as this affects the degree of π-conjugation. Analysis of atomic charges can reveal the most electron-rich or electron-poor sites, offering clues about intermolecular interactions and sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

The energies of the FMOs are crucial. Visualizing the HOMO and LUMO provides invaluable insight. For this compound, one would expect the HOMO to have significant electron density on the electron-rich 1,3-dithiol-2-thione ring, while the LUMO might be distributed across the entire conjugated system, including the naphthyl group.

Caption: Conceptual visualization of HOMO and LUMO electron density.

Quantitative Electronic Properties

The calculated HOMO and LUMO energies can be summarized in a table and used to derive important global reactivity descriptors.[6]

| Parameter | Formula | Description | Hypothetical Value (eV) |

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Energy required for electronic excitation; relates to reactivity.[9] | 4.10 |

| Ionization Potential (IP) | ≈ -E_HOMO | Energy required to remove an electron. | 6.25 |

| Electron Affinity (EA) | ≈ -E_LUMO | Energy released when an electron is added. | 2.15 |

| Chemical Hardness (η) | ≈ (IP - EA) / 2 | Resistance to change in electron distribution. | 2.05 |

| Electronic Chemical Potential (μ) | ≈ -(IP + EA) / 2 | "Escaping tendency" of electrons. | -4.20 |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of electrophilic character. | 4.30 |

Note: These are hypothetical but representative values for such a molecule.

A HOMO-LUMO gap of ~4.10 eV suggests a stable molecule, but one that is still electronically active and likely to absorb in the UV region of the spectrum.

Simulated Electronic Absorption Spectrum

The TD-DFT calculation provides the wavelength (λ_max), excitation energy, and oscillator strength (f) for the primary electronic transitions. The strongest transition (highest 'f' value) typically corresponds to the HOMO→LUMO excitation.[17] This theoretical spectrum can be directly compared with experimental UV-Vis data to validate the computational model. For this molecule, a strong absorption band in the 250-350 nm range would be expected.

Conclusion

This guide has established a rigorous and self-validating computational protocol for investigating the electronic properties of this compound. By employing DFT and TD-DFT with appropriate functionals and basis sets, researchers can gain deep insights into the molecule's frontier orbitals, reactivity, and spectroscopic behavior. This theoretical framework not only allows for the prediction of key molecular properties but also provides a fundamental understanding that is essential for the rational design of new molecules for applications in drug development and materials science. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research, and the methods described herein provide a powerful tool for advancing this frontier.

References

- Electronic structure of sulfur compounds. 22. The electronic structure of 1,3-dithiole-2-thione and its selenium analogs. Photoelectron spectra and polarized electronic absorption spectra.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00451a001]

- The Electronic Structure of 1,3-Dithiole-2-thione and Its Selenium Analogues. Photoelectron Spectra and Polarized Electronic Absorption Spectra.IBM Research. [URL: https://research.ibm.com/publications/the-electronic-structure-of-13-dithiole-2-thione-and-its-selenium-analogues-photoelectron-spectra-and-polarized-electronic-absorption-spectra-for-jacs]

- The Electronic Structure and Spectroscopy of Metallo-Dithiolene Complexes.ResearchGate. [URL: https://www.researchgate.net/publication/343209539_The_Electronic_Structure_and_Spectroscopy_of_Metallo-Dithiolene_Complexes]

- Sodium 1,3-dithiole-2-thione-4,5-dithiolate.Grokipedia. [URL: https://grokipedia.

- HOMO-LUMO Energy Gap.Schrödinger. [URL: https://www.schrodinger.com/sites/default/files/s3/release/current/Documentation/html/applications/maestro/maestro_user_manual/chunks/ref_lesson_homo_lumo.html]

- 1,3-Dithiolane-2-thione.PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13196]

- Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention.Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2017-0281]

- Dithiol.Wikipedia. [URL: https://en.wikipedia.org/wiki/Dithiol]

- Chemical structures of two dithiolethiones studied previously.ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-two-dithiolethiones-studied-previously_fig1_325143285]

- Predictive study, using density functional theory and time dependent functional theory, on the struct.Current Chemistry Letters, Growing Science. [URL: http://growingscience.com/ccl/Vol12/ccl_2023_29.pdf]

- Rational design of near-infrared absorbing organic dyes: Controlling the HOMO-LUMO gap using quantitative molecular orbital theory.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032890/]

- Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones.PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/34208356/]

- Density Functional Theory Simulation of Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole-Based Organic Solar Cells.MDPI. [URL: https://www.mdpi.com/1996-1073/17/1/220]

- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.MDPI. [URL: https://www.mdpi.com/1420-3049/26/12/3595]

- Calculated HOMO, LUMO, and the HOMO−LUMO energy gaps of designed dyes anchored on Ti (OH)3H2O.ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-HOMO-LUMO-and-the-HOMO-LUMO-energy-gaps-of-designed-dyes-anchored-on-Ti_tbl4_350259972]

- Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives.ResearchGate. [URL: https://www.researchgate.

- Spectroscopic investigations on Naphthol and Tetrahydronaphthol. A theoretical approach.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [URL: https://pubmed.ncbi.nlm.nih.gov/21185227/]

-

2-Sulfanylidene-1,3-dithiolo[4,5-b]naphtho[2,3-e][4][8]dithiine-5,10-dione. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960252/]

- TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/TD-DFT-calculations%2C-NBO-analysis-and-electronic-Halim-Khalil/981c2f300180424b91873132e49d68205f930e18]

- Functional for HOMO-LUMO gap of organic dyes?Reddit. [URL: https://www.reddit.com/r/comp_chem/comments/p68rqg/functional_for_homolumo_gap_of_organic_dyes/]

- Dft, Dftb and Td-Dft Theoretical Investigations of Π-Conjugated Molecules Based on Thieno[2,3-B] Indole for Dye-Sensitized Solar Cell Applications.SSRN Electronic Journal. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=3994528]

- The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation.MDPI. [URL: https://www.mdpi.com/2079-4991/12/19/3325]

- Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity.MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6253]

- Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations.MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/4988]

- DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.ResearchGate. [URL: https://www.researchgate.

- DFT Calculation of the Electronic Properties of fluorene-1,3,4-thiadiazole Oligomers.Journal of Molecular Modeling. [URL: https://link.springer.com/article/10.1007/s00894-013-1878-9]

- DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers.ResearchGate. [URL: https://www.researchgate.net/publication/248386612_DFT_calculation_of_the_electronic_properties_of_fluorene-134-thiadiazole_oligomers]

- Structure and Electronic Properties of TiO2 Nanoclusters and Dye-Nanocluster Systems Appropriate to Model Hybrid Photovoltaic or Photocatalytic Applications.ResearchGate. [URL: https://www.researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. growingscience.com [growingscience.com]

- 11. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives | Semantic Scholar [semanticscholar.org]

- 14. Dft, Dftb and Td-Dft Theoretical Investigations of Π-Conjugated Molecules Based on Thieno[2,3-B] Indole for Dye-Sensiti… [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-(2-Naphthyl)-1,3-dithiol-2-thione

Introduction

4-(2-Naphthyl)-1,3-dithiol-2-thione is a sulfur-containing heterocyclic compound of significant interest in materials science and medicinal chemistry. Its rigid, planar naphthyl group, combined with the electron-rich dithiole-2-thione core, imparts unique electronic and photophysical properties. These characteristics make it a valuable building block for the synthesis of organic conductors, semiconductors, and photoactive materials. Furthermore, the 1,3-dithiole-2-thione moiety is a known pharmacophore, and its derivatives have been explored for various biological activities.

This comprehensive technical guide provides a detailed exploration of the synthetic routes to this compound, with a primary focus on a robust and accessible pathway starting from 2-acetylnaphthalene. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not only step-by-step protocols but also the underlying chemical principles and experimental rationale.

Strategic Synthesis Pathway: From Ketone to Heterocycle

The most reliable and versatile synthetic approach to this compound commences with the readily available aromatic ketone, 2-acetylnaphthalene. The overall strategy involves a two-step sequence:

-

α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group of 2-acetylnaphthalene to form the key intermediate, 2-bromoacetylnaphthalene. This transformation activates the carbon skeleton for subsequent nucleophilic attack.

-

Cyclization with a Trithiocarbonate Source: Reaction of the α-haloketone intermediate with a trithiocarbonate salt, which serves as the source of the C=S and two sulfur atoms required to construct the 1,3-dithiole-2-thione ring.

This pathway is favored due to the high yields and selectivity often observed in each step, as well as the commercial availability of the initial starting material.

Part 1: Preparation of the Key Intermediate: 2-Bromoacetylnaphthalene

The initial and critical step in this synthesis is the selective bromination of 2-acetylnaphthalene at the methyl group adjacent to the carbonyl. This reaction proceeds via an enol or enolate intermediate and requires a suitable brominating agent.

Starting Material Analysis:

-

2-Acetylnaphthalene: A common aromatic ketone, commercially available in high purity. Its methyl group is activated for halogenation by the adjacent electron-withdrawing carbonyl group.

-

Brominating Agent: While various brominating agents can be employed, elemental bromine (Br₂) in a suitable solvent is a common and effective choice. Alternative, less hazardous reagents include N-bromosuccinimide (NBS).

Experimental Protocol: α-Bromination of 2-Acetylnaphthalene

Caution: This procedure should be performed in a well-ventilated fume hood as it involves bromine, which is corrosive and toxic.

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-acetylnaphthalene (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel with continuous stirring. The characteristic red-brown color of bromine should disappear as it is consumed.

-